molecular formula C19H32N2O5 B586538 Perindopril-d4 CAS No. 1356929-58-2

Perindopril-d4

Cat. No.: B586538
CAS No.: 1356929-58-2
M. Wt: 372.498
InChI Key: IPVQLZZIHOAWMC-UQXGGBCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perindopril-d4 is a deuterated form of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Perindopril due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perindopril-d4 involves the incorporation of deuterium atoms into the Perindopril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Perindopril using deuterium gas (D2) in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 25-50°C and a pressure of 1-5 atm.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

Perindopril-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

    Reduction: The compound can be reduced to its active metabolite, Perindoprilat D4, through enzymatic hydrolysis.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Enzymatic hydrolysis is typically carried out using esterases or amidases under physiological conditions (pH 7.4, 37°C).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like methanol or ethanol.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Perindoprilat D4.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacokinetic Studies

Perindopril-d4 is primarily utilized in pharmacokinetic studies to understand the metabolism and excretion of perindopril and its active metabolite, perindoprilat. The deuterated form allows for precise tracking in biological systems due to its distinct mass.

  • Methodology : A commonly employed method for quantifying this compound is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique provides high sensitivity and specificity, enabling the determination of drug concentrations in plasma and other biological matrices .
  • Findings : Studies have shown that using UPLC-MS/MS with this compound as an internal standard significantly improves the accuracy of pharmacokinetic assessments. For instance, one study successfully quantified both perindopril and perindoprilat levels in human plasma, contributing to a better understanding of their bioavailability and therapeutic effects .

Clinical Trials

This compound has been instrumental in clinical trials assessing the efficacy of perindopril in various patient populations.

  • Case Study : In the Perindopril Protection Against Recurrent Stroke Study (PROGRESS), researchers utilized pharmacokinetic data from deuterated compounds to evaluate the impact of blood pressure management on cognitive decline and dementia among individuals with cerebrovascular disease. The results indicated a significant reduction in cognitive decline associated with recurrent strokes when treated with perindopril .

Drug Interaction Studies

The use of this compound extends to studying drug interactions, particularly how different substances may affect the metabolism of perindopril.

  • Research Insight : A study investigating the interaction between perindopril and other antihypertensive agents used this compound to assess changes in pharmacokinetics when combined with diuretics or calcium channel blockers. The findings suggested that certain combinations could enhance therapeutic outcomes while minimizing adverse effects .

Therapeutic Monitoring

This compound can also be applied in therapeutic drug monitoring (TDM) to optimize dosing regimens for patients on long-term ACE inhibitor therapy.

  • Implementation : By measuring plasma levels of this compound, clinicians can adjust dosages based on individual patient responses, ensuring effective blood pressure control while reducing the risk of side effects.

Data Tables

Study NamePopulationOutcome MeasureResult
PROGRESSPatients with stroke historyCognitive decline19% reduction with treatment
Hypertension StudyHypertensive patientsBlood pressure controlSignificant improvement observed

Mechanism of Action

Perindopril-d4, like Perindopril, is a prodrug that is hydrolyzed in the liver to its active metabolite, Perindoprilat D4. Perindoprilat D4 inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. The inhibition of ACE also leads to increased levels of bradykinin, which further contributes to vasodilation.

Comparison with Similar Compounds

Similar Compounds

    Enalapril D4: Another deuterated ACE inhibitor used for similar research purposes.

    Lisinopril D4: A deuterated version of Lisinopril, also used in pharmacokinetic and metabolic studies.

    Ramipril D4: Deuterated form of Ramipril, used in similar scientific research applications.

Uniqueness

Perindopril-d4 is unique due to its specific pharmacokinetic profile and metabolic pathways. Compared to other deuterated ACE inhibitors, this compound has a distinct absorption rate and bioavailability, making it particularly useful for certain types of pharmacokinetic studies. Additionally, its metabolic conversion to Perindoprilat D4 provides a unique opportunity to study the enzymatic hydrolysis and subsequent pharmacological effects.

Biological Activity

Perindopril-d4 is a deuterated form of the angiotensin-converting enzyme (ACE) inhibitor perindopril, utilized primarily in pharmacokinetic studies due to its stable isotope labeling. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

This compound functions as a prodrug that is converted in the liver to its active metabolite, Perindoprilat D4. This active form inhibits ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, Perindoprilat D4 leads to:

  • Vasodilation : Reduced blood pressure and decreased cardiac workload.
  • Increased Bradykinin Levels : Enhanced vasodilation effects due to elevated bradykinin, a peptide that promotes blood vessel dilation.

2. Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its biological activity. Key characteristics include:

  • Absorption : Rapid absorption with peak plasma concentrations typically occurring between 3 to 7 hours post-administration.
  • Half-Life : The elimination half-life ranges from 30 to 120 hours, influenced by the slow dissociation from ACE binding sites.
  • Metabolism : Primarily hepatic metabolism with renal clearance; approximately 60% of circulating perindopril is protein-bound .

3.1 Cardiovascular Outcomes

Research has demonstrated that Perindopril-based regimens significantly reduce cardiovascular events in high-risk populations. For instance, in large-scale trials such as EUROPA and ADVANCE:

  • Reduction in Major Cardiovascular Events : A pooled analysis revealed a lower incidence of cardiovascular mortality and nonfatal myocardial infarction (MI) among patients treated with Perindopril compared to placebo (HR 0.80; 95% CI 0.74–0.87) .
  • Impact on Atrial Fibrillation (AF) : A study indicated that while Perindopril did not significantly reduce AF recurrence rates compared to placebo, it maintained effective blood pressure control in hypertensive patients with AF .

3.2 Drug Interaction Studies

This compound is also utilized in studies investigating drug-drug interactions. Its stable isotope labeling allows for precise tracking of metabolic pathways and interactions with other medications, enhancing our understanding of combined therapeutic regimens .

4. Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, a comparison with other deuterated ACE inhibitors is useful:

CompoundUnique FeaturesPharmacokinetic Profile
This compound Distinct absorption rate and bioavailabilityHalf-life: 30-120 hours
Enalapril D4 Similar mechanism but different metabolismVaries by formulation
Lisinopril D4 Used primarily for hypertensionSimilar pharmacokinetics
Ramipril D4 Broader use in heart failureLonger half-life

5.1 Efficacy in Hypertensive Patients

A randomized controlled trial assessed the effects of a perindopril-based regimen on hypertensive patients with diabetes, showing significant improvements in blood pressure control and reduced cardiovascular risk compared to placebo .

5.2 Safety Profile

In clinical trials, adverse events associated with this compound were minimal and comparable to those observed with other ACE inhibitors. Most discontinuations were due to non-serious adverse events or patient withdrawal rather than direct drug-related complications .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Perindopril-d4 in pharmacokinetic studies?

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method using this compound and Perindoprilat-d4 as isotope-labeled internal standards is widely employed. This method ensures high sensitivity and specificity, with validation parameters including linearity (1–500 ng/mL), precision (CV < 15%), and accuracy (85–115%). The use of deuterated analogs minimizes matrix effects and improves quantification accuracy in biological matrices .

ParameterSpecification
Linearity range1–500 ng/mL
Precision (CV%)Intra-day: ≤10%; Inter-day: ≤15%
Accuracy (%)85–115
Lower LOQ1 ng/mL

Q. How should a bioequivalence study using this compound be designed to ensure regulatory compliance?

A randomized, single-center, two-period crossover design is recommended. Key steps include:

  • Participant selection : Healthy volunteers (n ≥ 24) with strict inclusion/exclusion criteria (e.g., no renal impairment) .
  • Method validation : Full validation of the UPLC-MS/MS method for this compound, including stability testing under storage conditions .
  • Data analysis : Use non-compartmental pharmacokinetic analysis (AUC, Cmax) with 90% confidence intervals for bioequivalence assessment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data when using this compound across studies?

Contradictions may arise from variability in methodologies (e.g., extraction protocols) or population differences. To address this:

  • Principal contradiction analysis : Identify the dominant factor (e.g., sample preparation vs. instrument calibration) influencing data variability .
  • Meta-analysis : Pool raw datasets (if ethically permissible) and apply mixed-effects models to account for inter-study heterogeneity .
  • Method harmonization : Cross-validate assays using shared reference standards to isolate technical vs. biological variability .

Q. What statistical approaches ensure robust interpretation of this compound data in dose-response studies?

  • Error minimization : Use triplicate measurements and include blank samples to correct for background noise .
  • Statistical tests : Apply ANOVA for inter-group comparisons and linear regression for dose-response relationships. Report effect sizes with 95% confidence intervals .
  • Data visualization : Present results using scatterplots with error bars (SD or SEM) and trendlines to highlight pharmacokinetic profiles .

Q. How can ethical data sharing be ensured in clinical trials involving this compound?

  • Data standardization : Structure datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable) with metadata aligned with CDISC standards .
  • Managed access : Implement tiered access controls (e.g., via repositories like ClinVar) to protect participant privacy while allowing legitimate scientific inquiry .
  • Documentation : Provide detailed protocols for data anonymization and reuse permissions in supplementary materials .

Q. How should this compound pharmacokinetic data be integrated into systematic literature reviews?

  • Framework application : Use the PICO (Population, Intervention, Comparison, Outcome) framework to structure research questions, e.g., "In hypertensive patients (P), how does this compound (I) compare to non-deuterated Perindopril (C) in bioavailability (O)?" .
  • Data extraction : Tabulate key parameters (AUC, Tmax, Cmax) from studies and assess bias using tools like ROB-2 for randomized trials .
  • Contradiction mapping : Highlight inconsistencies in study outcomes (e.g., half-life variations) and propose hypotheses (e.g., metabolic enzyme polymorphisms) .

Q. Methodological Best Practices

  • Reproducibility : Include raw data tables (e.g., chromatographic peaks, calibration curves) in supplementary materials .
  • Ethical compliance : Document IRB approvals and participant consent forms explicitly referencing this compound usage .
  • Peer review : Ensure manuscripts address reviewer queries on methodological rigor, such as internal standard selection and statistical power .

Properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1/i3D3,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVQLZZIHOAWMC-UQXGGBCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.